2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Overview
Description
“2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride” is a chemical compound that has been studied for its potential applications in various fields . It is derived from 2-(piperidin-4-yl)ethanamine .
Synthesis Analysis
The synthesis of similar compounds involves the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The reaction is monitored using UV–Visible and FTIR spectroscopy .Molecular Structure Analysis
The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from spectroscopic analyses such as 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG .Scientific Research Applications
Antipsychotic and Anticancer Potential
A biphenyl moiety linked with aryl piperazine, related to "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride", has been designed and synthesized, demonstrating considerable anti-dopaminergic and anti-serotonergic activity, indicating potential antipsychotic applications. These compounds, especially those with methoxyphenyl and dichlorophenyl substitutions, showed a promising antipsychotic profile with a lower propensity for catalepsy, supported by docking studies in human dopamine D2 receptors and QSAR analysis (Bhosale et al., 2014). Additionally, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, akin to the core structure , exhibited significant anticancer activities against breast cancer cells in vitro, with certain compounds showing promise as antiproliferative agents comparable to cisplatin (Yurttaş et al., 2014).
Green Chemistry Synthesis
An eco-friendly microwave-assisted synthesis of a benzothiazol-2-yl piperazine compound was reported, demonstrating a green chemistry approach to synthesizing complex molecules that may include "this compound". The synthesis emphasized regioselective isomer production and the advantages of microwave irradiation in accelerating chemical reactions, along with a detailed characterization and analysis (Said et al., 2020).
Enhancing A1 Adenosine Receptor Activity
Compounds structurally related to "this compound" have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor, highlighting the influence of substituents on phenyl rings tethered to the piperazine on allosteric enhancer activity. Notably, derivatives with chlorophenyl and trifluoromethyl groups emerged as the most active compounds in binding and functional studies, underscoring the therapeutic potential of such molecules in modulating receptor activity (Romagnoli et al., 2008).
Antimicrobial and Antifungal Activities
Chalcones containing a piperazine or dichlorothiophene moiety, potentially inclusive of "this compound", have been developed and evaluated for antimicrobial activity. These compounds demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with the most potent compound showing significant activity against Candida albicans (Tomar et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with pancreatic lipase, inhibiting its activity . This interaction prevents the breakdown of dietary fats into smaller molecules, thereby reducing their absorption in the body.
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. Specifically, it prevents the hydrolysis of triglycerides into monoglycerides and free fatty acids, which are the forms in which dietary fats are absorbed in the small intestine .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of fat absorption in the body. By inhibiting pancreatic lipase, it prevents the breakdown and subsequent absorption of dietary fats, leading to a decrease in caloric intake and potential weight loss .
Biochemical Analysis
Biochemical Properties
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats . The compound’s interaction with this enzyme involves binding to the active site, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. Additionally, this compound has shown potential interactions with other biomolecules, such as receptors and transporters, which may influence its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to affect cell viability, particularly in cancer cell lines such as MCF-10A . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase the phosphorylation of H2AX, a marker of DNA damage, in MCF-7 cells . This suggests that this compound may induce DNA damage and affect cell cycle progression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its inhibition of pancreatic lipase is mediated through binding to the enzyme’s active site . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased DNA damage Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are of particular interest, as they may influence its overall pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues and organs can significantly impact its efficacy and safety. Studies have shown that this compound is distributed widely in the body, with a preference for certain tissues . Understanding these distribution patterns is vital for developing targeted therapeutic strategies.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, the compound’s presence in the nucleus may influence gene expression and DNA repair processes
Properties
IUPAC Name |
2-piperazin-1-yl-1-thiophen-2-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;/h1-2,7,11H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWWFJPSFBRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656393 | |
Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172955-30-4 | |
Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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